
5-氨基-2,4-二叔丁基苯基甲基碳酸酯
描述
5-Amino-2,4-di-tert-butylphenyl methyl carbonate is a chemical compound with the CAS Number: 1182822-31-6 . It has a molecular weight of 279.38 and its IUPAC name is 5-amino-2,4-ditert-butylphenyl methyl carbonate .
Molecular Structure Analysis
The InChI code for 5-Amino-2,4-di-tert-butylphenyl methyl carbonate is 1S/C16H25NO3/c1-15(2,3)10-8-11(16(4,5)6)13(9-12(10)17)20-14(18)19-7/h8-9H,17H2,1-7H3 . Unfortunately, the specific details about the molecular structure are not available in the search results.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a density of 1.038 . The storage temperature is normal and it should be kept in a dark place, in an inert atmosphere .科学研究应用
纳米技术
最后,在纳米技术领域,5-氨基-2,4-二叔丁基苯基甲基碳酸酯可用于创建功能化纳米颗粒。该化合物可以附着在纳米颗粒的表面,以改变它们与生物系统的相互作用,或创建靶向药物递送系统。
这些应用都利用了5-氨基-2,4-二叔丁基苯基甲基碳酸酯独特的化学结构,在其各自领域进行探索和创新。 该化合物的多功能性证明了其在科学研究中的潜力 .
安全和危害
生化分析
Biochemical Properties
5-Amino-2,4-di-tert-butylphenyl methyl carbonate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzymes. Additionally, 5-Amino-2,4-di-tert-butylphenyl methyl carbonate can modulate the activity of certain signaling proteins, thereby influencing various cellular processes .
Cellular Effects
The effects of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can activate the MAPK/ERK signaling pathway, leading to increased cell proliferation and survival . Moreover, 5-Amino-2,4-di-tert-butylphenyl methyl carbonate can upregulate the expression of antioxidant genes, thereby enhancing the cellular defense mechanisms against oxidative stress .
Molecular Mechanism
The molecular mechanism of action of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as transcription factors and enzymes, through hydrogen bonding and hydrophobic interactions . These binding interactions can result in the inhibition or activation of enzyme activity, leading to changes in gene expression and cellular function . For example, 5-Amino-2,4-di-tert-butylphenyl methyl carbonate can inhibit the activity of pro-inflammatory enzymes, thereby reducing inflammation and promoting cellular homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate have been observed to change over time. This compound is relatively stable under standard laboratory conditions, with a boiling point of 372°C and a density of 1.038 g/cm³ . It can degrade over time, especially under conditions of high temperature and light exposure . Long-term studies have shown that prolonged exposure to 5-Amino-2,4-di-tert-butylphenyl methyl carbonate can lead to changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhanced antioxidant activity and reduced inflammation . At high doses, it can exhibit toxic effects, including cellular apoptosis and tissue damage . Threshold effects have been observed, where the compound’s beneficial effects are maximized at a specific dosage range, beyond which adverse effects become prominent .
Metabolic Pathways
5-Amino-2,4-di-tert-butylphenyl methyl carbonate is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle . Additionally, this compound can affect metabolite levels, leading to changes in cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate within cells and tissues are facilitated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function, with higher concentrations observed in regions of high metabolic activity .
Subcellular Localization
The subcellular localization of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate is crucial for its activity and function . This compound can be directed to specific cellular compartments, such as the mitochondria and nucleus, through targeting signals and post-translational modifications . Its presence in these compartments can enhance its interactions with specific biomolecules and modulate cellular processes .
属性
IUPAC Name |
(5-amino-2,4-ditert-butylphenyl) methyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-15(2,3)10-8-11(16(4,5)6)13(9-12(10)17)20-14(18)19-7/h8-9H,17H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMQZDZEKFZZJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1N)OC(=O)OC)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677363 | |
| Record name | 5-Amino-2,4-di-tert-butylphenyl methyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1182822-31-6 | |
| Record name | 5-Amino-2,4-bis(1,1-dimethylethyl)phenyl methyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1182822-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonic acid, 5-amino-2,4-bis(1,1-dimethylethyl)phenyl methyl este | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1182822316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Amino-2,4-di-tert-butylphenyl methyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-2,4-di-tert-butylphenyl methyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.225.706 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

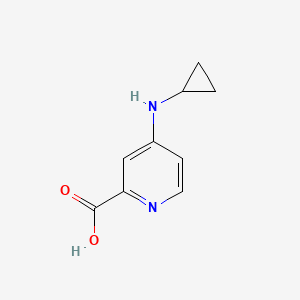
![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol](/img/structure/B1373479.png)
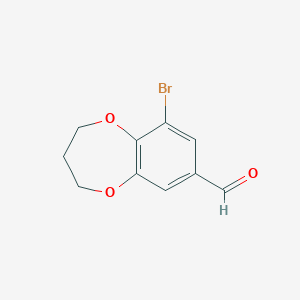
![4-[(4-Bromophenyl)methoxy]phenol](/img/structure/B1373481.png)
![4-[Butyl(methyl)amino]pyridine-2-carboxylic acid](/img/structure/B1373483.png)

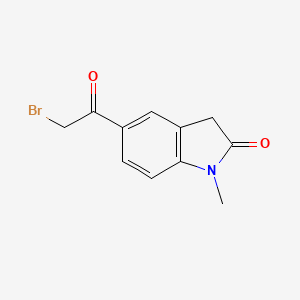
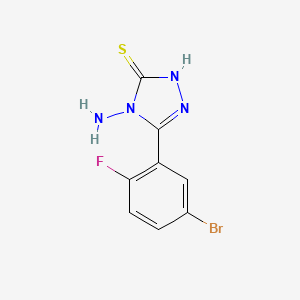
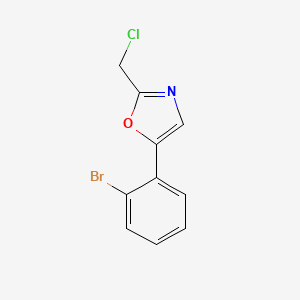
![2-Thia-7-azaspiro[4.4]nonane-6,8-dione](/img/structure/B1373494.png)
amine](/img/structure/B1373495.png)
![(Butan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1373496.png)

